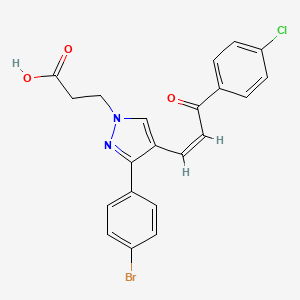![molecular formula C21H22O4 B2806918 1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid CAS No. 924043-48-1](/img/structure/B2806918.png)
1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C21H22O4 and a molecular weight of 338.4 g/mol . This compound is primarily used in proteomics research applications . It is characterized by its unique structure, which includes a cyclohexane ring substituted with a diphenylacetyl group and a carboxylic acid group.
Méthodes De Préparation
The synthesis of 1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1-carboxylic acid with 2,2-diphenylacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound has applications in medicinal chemistry, where it is used to synthesize potential therapeutic agents. In the industrial sector, it is employed in the production of various chemical intermediates and fine chemicals .
Mécanisme D'action
The mechanism of action of 1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylacetyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexane-1-carboxylic acid: Lacks the diphenylacetyl group, resulting in different chemical properties and reactivity.
2,2-Diphenylacetic acid: Lacks the cyclohexane ring, leading to different biological activities and applications.
1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are valuable in various research and industrial applications .
Propriétés
IUPAC Name |
1-(2,2-diphenylacetyl)oxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c22-19(25-21(20(23)24)14-8-3-9-15-21)18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDFIVUVDAGPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2806835.png)
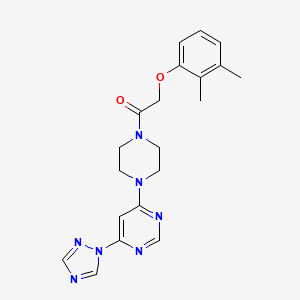

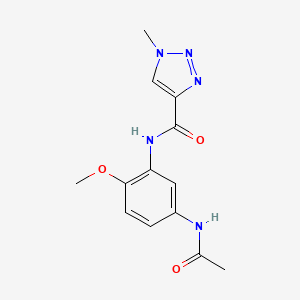
![(2E)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2806840.png)
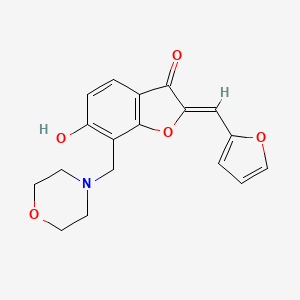
![4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid](/img/structure/B2806843.png)
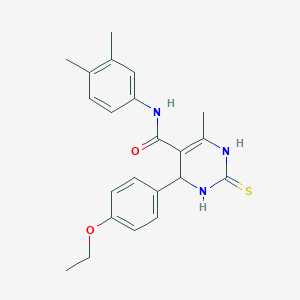

![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2806849.png)
![6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2806851.png)
![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2806854.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2806855.png)
